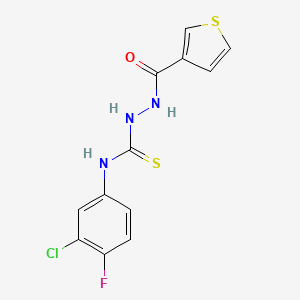
N-(3-chloro-4-fluorophenyl)-2-(3-thienylcarbonyl)-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-(3-thienylcarbonyl)-1-hydrazinecarbothioamide, or 3CFTH, is an organosulfur compound that has been studied for its potential applications in biological and medicinal research. It is a derivative of the hydrazinecarbothioamide family of compounds, which are known for their strong sulfur-containing bonds and low toxicity. 3CFTH has been studied for its potential applications in the synthesis of pharmaceuticals, as a chelating agent, and as a potential therapeutic agent.
Scientific Research Applications
Fluorescent Probes for Metal Ion Detection
A practical hydrazine-carbothioamide-based fluorescent chemosensor was applied for Zn2+ detection, exhibiting selective fluorescence emission for Zn2+ without interference from other metal ions. This chemosensor was utilized for Zn2+ detection in paper strips, zebrafish, and real water samples, showcasing its potential for environmental monitoring and biological applications (Suh et al., 2022).
Anticonvulsant Activity
Novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides were synthesized and evaluated for anticonvulsant activity. The most active compound demonstrated 100% protection in the 6 Hz test, suggesting these compounds' significant potential in developing new anticonvulsant drugs (Tripathi et al., 2012).
Antioxidant Activity Evaluation
New hydrazinecarbothioamides and 1,2,4-triazole derivatives containing diarylsulfone and 2,4-difluorophenyl moieties were synthesized and showed excellent to good antioxidant activity. This indicates their potential for further exploration as antioxidant agents (Bărbuceanu et al., 2014).
Antimicrobial Activities
A study on microwave-assisted synthesis of halogenated anilin-yl-substituted thiazolidin-4-one derivatives, starting from 3-chloro-4-fluoro phenyl hydrazine, demonstrated significant antibacterial, antifungal, and antitubercular activities. This underscores the potential of these derivatives in developing new antimicrobial agents (Dinnimath et al., 2011).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(thiophene-3-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS2/c13-9-5-8(1-2-10(9)14)15-12(19)17-16-11(18)7-3-4-20-6-7/h1-6H,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOGPQZZKAWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC(=O)C2=CSC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(3-thienylcarbonyl)-1-hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

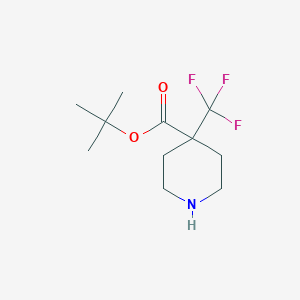
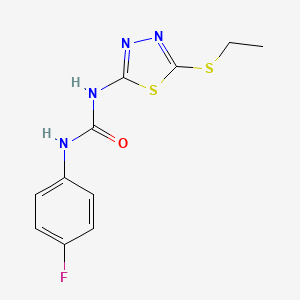
![5-Ethyl-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2896092.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2896096.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896101.png)
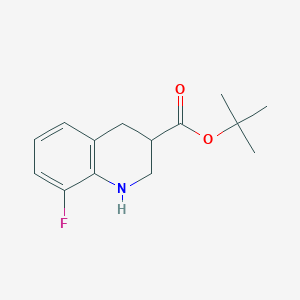

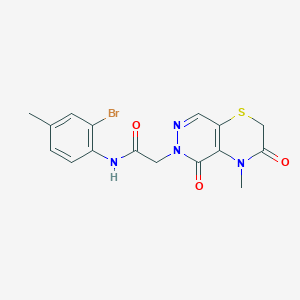
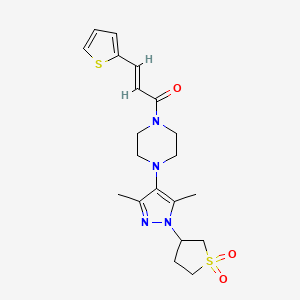
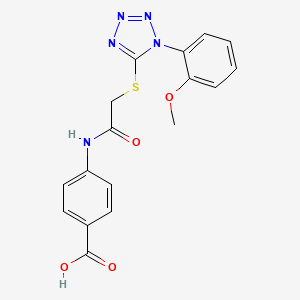
![methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2896109.png)
![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2896110.png)